molecular formula C14H19BN2O2 B13456390 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine

Cat. No.: B13456390
M. Wt: 258.13 g/mol
InChI Key: IBAKVPRCZULVJS-UHFFFAOYSA-N
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Description

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine is a boron-containing heterocyclic compound It is characterized by the presence of an imidazo[1,5-a]pyridine core, which is a fused bicyclic structure, and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine typically involves the following steps:

    Formation of the Imidazo[1,5-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α-haloketones.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions produce boronic acids .

Mechanism of Action

The mechanism of action of 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with biological molecules, such as enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H19BN2O2

Molecular Weight

258.13 g/mol

IUPAC Name

3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine

InChI

InChI=1S/C14H19BN2O2/c1-10-16-8-12-7-6-11(9-17(10)12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3

InChI Key

IBAKVPRCZULVJS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C(=NC=C3C=C2)C

Origin of Product

United States

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